molecular formula C14H23BrClNO3 B4655015 2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]butan-1-ol hydrochloride

2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]butan-1-ol hydrochloride

Cat. No. B4655015
M. Wt: 368.69 g/mol
InChI Key: HNQIEXFZJSUIEC-UHFFFAOYSA-N
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Description

2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]butan-1-ol hydrochloride, also known as BAMB-1, is a chemical compound that has been studied for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders.

Scientific Research Applications

2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]butan-1-ol hydrochloride has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively. It has also been investigated for its potential to treat drug addiction and Parkinson's disease.

Mechanism of Action

2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]butan-1-ol hydrochloride is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and cognition. By blocking the activity of this receptor, this compound can modulate the release of dopamine in various brain regions, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of dopamine in the prefrontal cortex, nucleus accumbens, and striatum, which are brain regions involved in the regulation of reward, motivation, and cognition. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]butan-1-ol hydrochloride is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine release compared to non-selective dopamine antagonists. However, one limitation is its low potency, which may require higher doses for therapeutic effects.

Future Directions

For the study of 2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]butan-1-ol hydrochloride include investigating its potential to treat other neurological and psychiatric disorders, such as addiction and anxiety. Additionally, further studies are needed to optimize its potency and selectivity for the dopamine D3 receptor, as well as to elucidate its mechanism of action at the molecular level.

properties

IUPAC Name

2-[(5-bromo-2-ethoxy-3-methoxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO3.ClH/c1-4-12(9-17)16-8-10-6-11(15)7-13(18-3)14(10)19-5-2;/h6-7,12,16-17H,4-5,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIEXFZJSUIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=C(C(=CC(=C1)Br)OC)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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